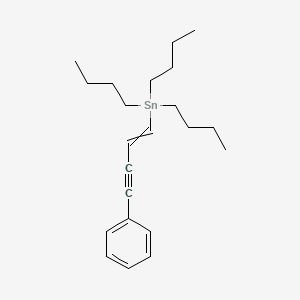

Tributyl(4-phenylbut-1-EN-3-YN-1-YL)stannane

Description

Properties

CAS No. |

650605-82-6 |

|---|---|

Molecular Formula |

C22H34Sn |

Molecular Weight |

417.2 g/mol |

IUPAC Name |

tributyl(4-phenylbut-1-en-3-ynyl)stannane |

InChI |

InChI=1S/C10H7.3C4H9.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-3-4-2;/h1-2,4-6,8-9H;3*1,3-4H2,2H3; |

InChI Key |

WSFCPCPHEAZGFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Phenylbut-1-en-3-yne

The precursor compound can be synthesized through various methods, including:

Alkyne Formation via Sonogashira Coupling : This method involves coupling a phenyl halide with an appropriate terminal alkyne in the presence of a palladium catalyst and a base.

- Solvent: Tetrahydrofuran (THF)

- Base: Triethylamine

- Catalyst: Palladium(0) complex

- Yield: Typically >80% depending on the specific substrates used.

Stannylation Reaction

Once the alkyne is prepared, tributylstannane can be introduced using different methods:

Direct Stannylation with Tributylstannyl Chloride : A common approach where tributylstannyl chloride is reacted with the alkyne in an inert atmosphere.

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature

- Reaction Time: Several hours

- Yield: Approximately 70% to 85%, depending on purity and reaction conditions.

Alternative Stannylation Techniques

Other methods include:

- Using Stannanes with Catalysts : Employing catalysts such as palladium or copper to facilitate the stannylation process can enhance yields and selectivity.

Data Table of Yields and Conditions

| Method | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Sonogashira Coupling | THF | Palladium(0) | RT | >80 |

| Direct Stannylation | DCM | None | RT | 70 - 85 |

| Catalyzed Stannylation | DCM | Palladium/Copper | RT | >75 |

Mechanistic Insights

The stannylation mechanism typically involves nucleophilic attack by the organotin species on the alkyne carbon, leading to the formation of a vinyl stannane intermediate. This intermediate can undergo further transformations, including elimination or rearrangement, depending on reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.

Major Products

Oxidation: Tin oxides and phenylbut-1-en-3-yn-1-yl derivatives.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds.

Scientific Research Applications

Synthetic Applications

1.1 Organometallic Chemistry

Tributyl(4-phenylbut-1-EN-3-YN-1-YL)stannane serves as a key reagent in the synthesis of complex organic molecules. Its utility stems from the reactivity of the tin atom, which can participate in various coupling reactions. For instance, it has been employed in the synthesis of substituted indoles through reductive cyclization processes. This method allows for the construction of intricate heterocycles that are pivotal in pharmaceuticals and natural products .

1.2 Coupling Reactions

The compound is particularly effective in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a stannylating agent. This application facilitates the formation of carbon-carbon bonds, enabling the construction of diverse molecular architectures that are essential in drug discovery and materials science .

Medicinal Chemistry

2.1 Antiviral Activity

Recent studies have highlighted the potential antiviral properties of derivatives synthesized using this compound. For example, compounds derived from this stannane have shown promising activity against various viral targets, suggesting its role in developing new antiviral agents . This aspect is particularly relevant given the ongoing need for effective treatments against viral infections.

2.2 Bioactive Natural Products

The compound has also been utilized in the total synthesis of bioactive natural products. Its ability to facilitate complex reaction pathways makes it a valuable tool for chemists aiming to synthesize compounds with significant biological activity . The synthesis of indole alkaloids and other natural products often relies on stannanes for introducing functional groups or constructing ring systems.

Materials Science

3.1 Polymer Chemistry

This compound has found applications in polymer chemistry, particularly in the development of organotin-based polymers. These materials exhibit unique properties such as thermal stability and mechanical strength, making them suitable for various industrial applications . The incorporation of this stannane into polymer matrices can enhance performance characteristics, leading to innovations in material design.

3.2 Catalysis

In catalysis, this compound has been explored as a catalyst or co-catalyst in several reactions. Its ability to stabilize reactive intermediates can improve reaction yields and selectivity, thereby optimizing synthetic processes in both academic and industrial settings .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Total Synthesis of Indoles | Demonstrated effective use of this compound for synthesizing complex indole derivatives with high yields. |

| Study B | Antiviral Compound Development | Identified novel antiviral agents derived from stannane reactions showing efficacy against specific viral strains. |

| Study C | Polymer Development | Developed a new class of organotin polymers exhibiting enhanced thermal stability and mechanical properties suitable for industrial applications. |

Mechanism of Action

The mechanism of action of Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include organic substrates with electrophilic or nucleophilic sites, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Despite the lack of direct comparative data in the provided evidence (which focuses on unrelated pharmaceutical impurities, e.g., thiophene- or naphthalene-derived species ), general insights into structurally analogous organotin compounds can be drawn from broader literature:

Key Structural and Functional Comparisons

| Compound Name | Key Features | Reactivity in Stille Coupling | Stability Profile |

|---|---|---|---|

| Tributyl(vinyl)stannane | Simple alkene substituent; minimal steric hindrance | High reactivity, rapid coupling | Moderate air stability |

| Tributyl(phenylethynyl)stannane | Phenylacetylene group; strong electron-withdrawing effect | Slower coupling due to steric/electronic effects | Sensitive to oxidation |

| Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane | Conjugated enyne + phenyl group; enhanced resonance stabilization | Balanced reactivity (ene-yne synergy) | Improved thermal stability vs. analogs |

| Tributyl(thiophen-2-yl)stannane | Thiophene substituent (electron-rich heterocycle) | High reactivity, prone to side reactions | Lower oxidative stability |

Critical Observations

Reactivity : The target compound’s enyne system enables dual activation pathways (π-orbital overlap from the alkene and alkyne), enhancing coupling efficiency compared to simpler alkenes or alkynes. This contrasts with thiophene-based stannanes, where electron-rich heterocycles may lead to undesired side reactions .

Stability: The phenyl group in the enyne chain mitigates oxidative degradation, a common issue in alkyl-substituted stannanes.

Steric Effects : The tributyltin group’s bulk limits coupling efficiency with sterically hindered substrates, a limitation shared across most tributyltin derivatives.

Notes on Analytical Methods and Impurity Profiling

While the provided evidence focuses on impurity control for pharmaceuticals (e.g., drospirenone-related compounds), similar analytical techniques—such as HPLC, GC-MS, and NMR—are critical for characterizing organotin compounds. For instance:

- Unspecified Impurities: Analogous to the "any individual unspecified impurity" threshold of 0.10% in pharmaceutical standards , organotin compounds require rigorous purity assessments to avoid catalytic poisoning in reactions.

- Structural Confirmation : The evidence’s emphasis on stereochemical specificity (e.g., compound e ) highlights the importance of chiral analysis in enyne-stannane derivatives, where geometry impacts reactivity.

Biological Activity

Tributyl(4-phenylbut-1-EN-3-YN-1-YL)stannane is an organotin compound notable for its unique structural features, including a tributyl group and a phenylbutenynyl moiety. This compound has garnered attention due to its potential applications in organic synthesis and materials science, particularly because of the reactivity associated with its alkyne and alkene functionalities.

Chemical Structure and Properties

The molecular formula for this compound is . The compound consists of:

- Tributyl group : Three butyl chains attached to a tin atom.

- Phenylbutenynyl moiety : A phenyl group linked to a butenynyl structure, which contributes to the compound's reactivity.

Synthesis

The synthesis of this compound generally involves several steps, including:

- Formation of the tributylstannane backbone.

- Introduction of the phenylbutenynyl group through coupling reactions.

Anticancer Potential

Recent studies have explored the biological activity of organotin compounds, including this compound, focusing on their anticancer properties. Organotin compounds have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. For instance, some compounds exhibit cytotoxic effects by disrupting cellular processes such as apoptosis and cell cycle progression.

The mechanism by which organotin compounds exert their biological effects often involves:

- Cellular signaling modulation : Interference with signaling pathways that regulate cell growth and survival.

- Reactive oxygen species (ROS) generation : Induction of oxidative stress leading to cellular damage and apoptosis.

Case Studies

Several studies have reported on the biological activities associated with similar organotin compounds:

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other organotin compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Triethyl(4-phenybutenynyl)stannane | C_{19}H_{30}Sn | Contains ethyl groups instead of butyl groups; lower steric hindrance may affect reactivity. |

| Tributyltin acetate | C_{12}H_{27}O_2Sn | Known for its biocidal properties; widely studied for environmental impact. |

| Triphenyltin hydroxide | C_{18}H_{15}O_2Sn | Exhibits antifungal activity; used in agricultural applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.